molecular formula C18H14N2O4S B302695 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid CAS No. 6201-12-3

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

カタログ番号 B302695
CAS番号: 6201-12-3
分子量: 354.4 g/mol
InChIキー: WIGXHEFVHQTFEP-OQLLNIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BKM120 and is a class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

科学的研究の応用

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to inhibit class I PI3K isoforms, which are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

作用機序

The mechanism of action of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of class I PI3K isoforms. This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Suppression of this pathway induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been found to reduce inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the advantages of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is that it has shown promising results in preclinical studies for the treatment of various types of cancer and neurodegenerative diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for the study of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

合成法

The synthesis method of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-bromo-2-fluoroaniline with 2-hydroxybenzaldehyde to form 4-[(2-hydroxybenzylidene)amino]-2-fluorobenzoic acid. This intermediate compound is then reacted with 5-mercapto-1H-imidazole-4-carboxaldehyde to form 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid. Finally, 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is obtained by reacting 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid with 4-(bromomethyl)phenol.

特性

CAS番号

6201-12-3

製品名

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

分子式

C18H14N2O4S

分子量

354.4 g/mol

IUPAC名

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O4S/c21-16-15(19-18(25)20-16)9-11-4-6-14(7-5-11)24-10-12-2-1-3-13(8-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,25)/b15-9+

InChIキー

WIGXHEFVHQTFEP-OQLLNIDSSA-N

異性体SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

正規SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。